L-Lysine-3,3,4,4,5,5,6,6-D8 hcl

Descripción general

Descripción

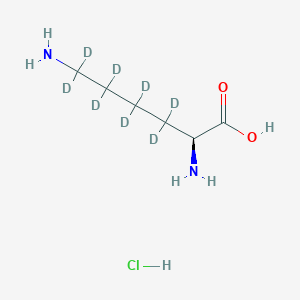

L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride is a deuterated form of L-lysine, an essential amino acid. This compound is labeled with deuterium, a stable isotope of hydrogen, at specific positions on the lysine molecule. The deuteration enhances the compound’s utility in various scientific applications, particularly in the fields of biochemistry and molecular biology. The molecular formula of L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride is C6H6D8N2O2·HCl, and it has a molecular weight of approximately 190.70 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride typically involves the incorporation of deuterium into the lysine molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).

Chemical Synthesis: Deuterated lysine can be synthesized by starting with deuterated precursors and carrying out a series of chemical reactions to form the final product.

Industrial Production Methods

Industrial production of L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Fermentation: Using genetically modified microorganisms to produce deuterated lysine.

Chemical Synthesis: Employing deuterated reagents and catalysts to achieve the desired product.

Análisis De Reacciones Químicas

Types of Reactions

L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include:

Oxidation: Oxo derivatives of lysine.

Reduction: Alcohol derivatives of lysine.

Substitution: Various alkylated or acylated lysine derivatives.

Aplicaciones Científicas De Investigación

L-Lysine-3,3,4,4,5,5,6,6-D8 HCL is a form of L-Lysine, an essential amino acid, where eight hydrogen atoms are replaced with deuterium . This compound is utilized in scientific research due to its unique properties stemming from the presence of deuterium .

Chemical Properties

this compound has a molecular weight of 190.70 g/mol . The compound's molecular formula is C6H15ClN2O2 . It is also known by other names, including L-Lysine-d8 hydrochloride and (2S)-2,6-diamino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid; hydrochloride .

Applications in Research

- Quantitative Proteomics: this compound can be used for stable isotopic labeling of proteins, which is important in quantitative proteomic analysis .

- Tracing and Metabolism Studies: Deuterated L-Lysine can be used to trace its metabolism and utilization in biological systems .

- Dietary Supplement Studies: L-lysine, in general, is an essential amino acid that the human body cannot produce, so it must be obtained through diet . L-Lysine HCL is used as a dietary supplement, providing 80.03% L-lysine .

-

Potential Health Benefits: Research suggests lysine may have several health benefits .

- It may help prevent loss of lean muscle mass and mobility issues in older adults .

- It could relieve anxiety .

- It may prevent bone loss and osteoporosis by helping the body absorb calcium .

- It may promote healthy skin growth .

- It could treat shingles and moderate blood pressure .

- It has been shown to prevent plaque buildup in arteries and support hair growth .

- It may help build muscle in bodybuilders and assist athletes in recovery from intense workouts .

- Role in Biological Processes: Lysine plays a key role in various biological processes .

- Cold Sores: Lysine may be effective in preventing and healing cold sores .

Mecanismo De Acción

The mechanism of action of L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride involves its incorporation into proteins and peptides in place of regular lysine. The deuterium labeling allows for the tracking and quantification of these molecules using techniques such as mass spectrometry. The molecular targets include enzymes and proteins involved in lysine metabolism and protein synthesis pathways .

Comparación Con Compuestos Similares

L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride can be compared with other deuterated lysine derivatives, such as:

L-Lysine-4,4,5,5-D4 hydrochloride: Labeled with deuterium at different positions.

L-Lysine-13C6,15N2 hydrochloride: Labeled with carbon-13 and nitrogen-15 isotopes.

DL-Lysine-3,3,4,4,5,5,6,6-D8 dihydrochloride: A racemic mixture of deuterated lysine.

The uniqueness of L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride lies in its specific deuterium labeling, which provides distinct advantages in certain analytical and research applications .

Actividad Biológica

L-Lysine-3,3,4,4,5,5,6,6-D8 hydrochloride is a deuterated form of the essential amino acid L-lysine. This compound is utilized primarily in scientific research, particularly in mass spectrometry and stable isotope labeling experiments. Understanding its biological activity is crucial for its application in various fields including nutrition, pharmacology, and molecular biology.

- Chemical Formula : C₆H₁₅ClN₂O₂

- Molecular Weight : 182.65 g/mol

- CAS Number : 344298-93-7

- Melting Point : Not specified

- Boiling Point : Not specified

- Density : Not specified

L-Lysine-3,3,4,4,5,5,6,6-D8 HCl acts primarily through incorporation into proteins during cell culture experiments. This incorporation allows researchers to track and quantify protein expression using mass spectrometry. The presence of deuterium alters the mass of the proteins synthesized with this amino acid compared to those synthesized with regular L-lysine.

1. Protein Synthesis

L-Lysine is a precursor to many proteins and plays a vital role in protein synthesis. Its incorporation into proteins can influence their structure and function due to post-translational modifications such as methylation and acetylation .

2. Cellular Metabolism

The compound affects various cellular pathways including:

- Gene Regulation : Modifications on lysine residues can activate or repress gene expression.

- Calcium Homeostasis : It has been implicated in regulating calcium levels within cells .

- Collagen Formation : Lysine contributes to the crosslinking of collagen fibers, enhancing the structural integrity of connective tissues .

3. Potential Therapeutic Applications

Research indicates that lysine supplementation may have beneficial effects in several health areas:

- Antiviral Activity : Preliminary studies suggest that L-lysine may exhibit anti-herpes simplex virus activity .

- Bone Health : There is evidence suggesting that lysine could help manage osteoporosis by modulating calcium absorption and excretion .

Study 1: Lysine Supplementation in Animal Models

A study examined the effects of L-lysine supplementation on growth performance and blood profiles in weaning pigs. Results indicated that dietary L-lysine improved growth metrics without negatively impacting health indicators such as serum IgG concentrations .

| Treatment Group | Average Daily Gain (ADG) | Feed Conversion Ratio (FCR) | Serum IgG Levels |

|---|---|---|---|

| Control | X g | Y | Z mg/dL |

| 1% L-Lysine | A g | B | C mg/dL |

| 2% L-Lysine | D g | E | F mg/dL |

Study 2: Inhibition of Viral Entry

In vitro studies demonstrated that L-lysine significantly reduced the entry of SARS-CoV-2 into cells at non-cytotoxic concentrations. This suggests potential applications in viral infection management .

Propiedades

IUPAC Name |

(2S)-2,6-diamino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1D2,2D2,3D2,4D2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHLGVCQOALMSV-RLIARQKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.